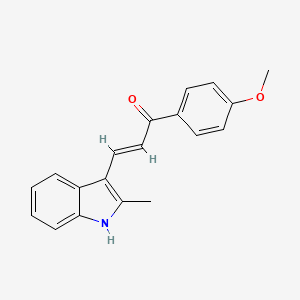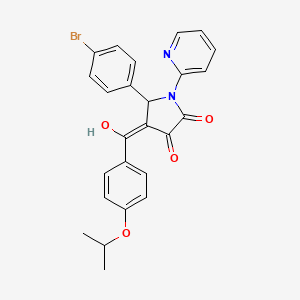![molecular formula C17H25N3O3 B5328379 N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5328379.png)
N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea, also known as BAY 41-2272, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a potent activator of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of various physiological processes in the body.
Wirkmechanismus
N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea 41-2272 works by activating sGC, which is an enzyme that converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a crucial role in regulating various physiological processes in the body, including smooth muscle relaxation, platelet aggregation, and blood vessel dilation. By activating sGC and increasing cGMP levels, this compound 41-2272 can help to regulate these processes and potentially treat various diseases.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can increase cGMP levels in various cell types, including smooth muscle cells, platelets, and endothelial cells. This compound 41-2272 has also been shown to induce smooth muscle relaxation in various tissues, including the pulmonary artery and corpus cavernosum. In vivo studies have shown that the compound can reduce pulmonary arterial pressure and improve cardiac function in animal models of pulmonary hypertension. This compound 41-2272 has also been shown to have anti-inflammatory and anti-proliferative effects in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea 41-2272 has several advantages for use in lab experiments. The compound is relatively stable and can be synthesized in high yields, making it a cost-effective option for researchers. This compound 41-2272 is also highly selective for sGC and does not interact with other enzymes or receptors, making it a useful tool for studying the role of sGC in various physiological processes. However, this compound 41-2272 has some limitations for use in lab experiments. The compound has a short half-life and must be administered frequently to maintain its effects. Additionally, this compound 41-2272 has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea 41-2272. One area of interest is the potential use of the compound in the treatment of cardiovascular diseases, including pulmonary hypertension and heart failure. Further studies are needed to determine the optimal dosing and administration strategies for these conditions. Another area of interest is the potential use of this compound 41-2272 in cancer research. Additional studies are needed to determine the precise mechanisms by which the compound inhibits cancer cell growth and proliferation. Finally, future research could focus on developing new sGC activators that have improved pharmacokinetic properties and fewer limitations for use in lab experiments.
Synthesemethoden
The synthesis of N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea involves the reaction of 3-(2-aminoethyl)-1-(3-methoxyphenyl)urea with 3-bromo-1-propanol in the presence of potassium carbonate. The resulting intermediate is then treated with sodium hydride and N,N'-dimethylformamide to yield the final product. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea 41-2272 has been extensively studied for its potential applications in scientific research. The compound has been shown to be a potent activator of sGC, which plays a crucial role in regulating various physiological processes in the body. This makes it a promising candidate for the treatment of various diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. This compound 41-2272 has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Eigenschaften
IUPAC Name |
[2-[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]-2-oxoethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-23-15-6-2-4-13(10-15)7-8-14-5-3-9-20(12-14)16(21)11-19-17(18)22/h2,4,6,10,14H,3,5,7-9,11-12H2,1H3,(H3,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVTVTWULXHBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2CCCN(C2)C(=O)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{2-[(4-bromophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5328299.png)
![N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5328307.png)

![2-({4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromophenoxy}methyl)benzonitrile](/img/structure/B5328324.png)

![4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5328343.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B5328349.png)


![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5328377.png)
![N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5328381.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5328390.png)
![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B5328392.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5328394.png)